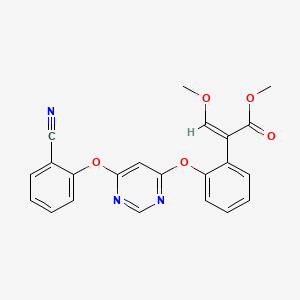

(Z)-Azoxystrobin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-Azoxystrobin is a fungicide commonly used in agricultural and horticultural applications. It is an active ingredient in many commercial fungicides, and is known to be effective against a variety of fungi, including powdery mildews, rusts, and leaf spots. The compound is a derivative of the naturally occurring compound strobilurin, and has been used in commercial products since the 1990s. It is a systemic fungicide, meaning that it is absorbed by the plant and moves throughout the plant system to provide protection against fungal infection. (Z)-Azoxystrobin is known to have a wide range of effects on fungi, including inhibition of spore germination, inhibition of hyphal growth, and inhibition of sporulation. Furthermore, it has been found to be effective against a variety of plant-pathogenic fungi, including some of the most common and destructive plant diseases.

Scientific Research Applications

- (Z)-Azoxystrobin is widely used to protect crops from fungal diseases. It inhibits mitochondrial respiration in fungi, disrupting energy production and preventing their growth. It has demonstrated efficacy against various pathogens, including rusts, powdery mildews, and leaf spots in crops like wheat, soybeans, and grapes .

- Researchers have explored the impact of (Z)-Azoxystrobin on plant physiology. It enhances photosynthesis, increases chlorophyll content, and improves overall plant health. Additionally, it helps plants withstand abiotic stressors such as drought, heat, and UV radiation .

- Studies have investigated the fate of (Z)-Azoxystrobin in soil, water, and air. Understanding its persistence, degradation, and potential impact on non-target organisms is crucial for sustainable use. Ecotoxicological assessments evaluate its effects on aquatic organisms and soil microorganisms .

- Researchers have characterized the mode of action of (Z)-Azoxystrobin . It targets complex III (cytochrome bc1 complex) in the mitochondrial electron transport chain. Monitoring resistance development and implementing strategies to delay resistance are essential for its long-term effectiveness .

- While (Z)-Azoxystrobin is considered safe for humans at recommended doses, studies assess its potential health risks. These include acute toxicity, chronic exposure, and potential effects on endocrine systems. Regulatory agencies evaluate its safety for workers and consumers .

- Researchers explore innovative application methods and formulations to optimize (Z)-Azoxystrobin delivery. These include seed treatments, foliar sprays, and controlled-release formulations. Improving efficacy while minimizing environmental impact is a key focus .

Crop Protection and Disease Management

Plant Physiology and Stress Tolerance

Environmental Fate and Ecotoxicology

Resistance Management and Mode of Action

Human Health and Safety

Application Techniques and Formulations

properties

IUPAC Name |

methyl (Z)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O5/c1-27-13-17(22(26)28-2)16-8-4-6-10-19(16)30-21-11-20(24-14-25-21)29-18-9-5-3-7-15(18)12-23/h3-11,13-14H,1-2H3/b17-13- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDXOXNFNRHQEC-LGMDPLHJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C(/C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)\C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801348332 |

Source

|

| Record name | (Z)-Azoxystrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-Azoxystrobin | |

CAS RN |

143130-94-3 |

Source

|

| Record name | (Z)-Azoxystrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What analytical techniques are commonly used to determine the presence and quantity of (Z)-azoxystrobin in azoxystrobin formulations?

A1: High-performance liquid chromatography with diode array detection (HPLC-DAD) is a common technique used for the simultaneous determination of azoxystrobin and its impurity (Z)-azoxystrobin in pesticide formulations. [] This method offers good accuracy, precision, and selectivity for quality control purposes. []

Q2: Why is it important to control the levels of (Z)-azoxystrobin in azoxystrobin products?

A2: Regulatory bodies, such as the European Union, have established maximum residue limits (MRLs) for impurities like (Z)-azoxystrobin in pesticide formulations containing azoxystrobin. [] This is likely due to potential safety and efficacy concerns. By utilizing methods like HPLC-DAD, manufacturers can ensure their products comply with these regulations. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine](/img/structure/B601156.png)

![4-[(4-Bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B601165.png)